molecular formula C17H15N3O2S B2860784 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391862-44-5

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2860784
CAS No.: 391862-44-5
M. Wt: 325.39
InChI Key: UXTRTMMTDLYCET-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a phenyl-1,3,4-thiadiazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

  • Formation of 4-Methoxyphenyl Acetamide: The starting material, 4-methoxyaniline, is acetylated using acetic anhydride to form 4-methoxyphenyl acetamide.

  • Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-ylamine: This intermediate is synthesized through the reaction of phenylhydrazine with carbon disulfide in the presence of a base.

  • Coupling Reaction: The final step involves the coupling of 4-methoxyphenyl acetamide with 5-phenyl-1,3,4-thiadiazol-2-ylamine under suitable conditions, such as using a coupling reagent like DCC (Dicyclohexylcarbodiimide) in a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of 4-methoxybenzoic acid.

  • Reduction: Formation of 4-methoxyphenylmethanol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the thiadiazolyl group.

  • N-(4-Methoxyphenyl)acetamide: Similar core structure but different substituents.

Uniqueness: 2-(4-Methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the thiadiazolyl group, which imparts distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover additional uses and benefits.

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Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTRTMMTDLYCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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